molecular formula C31H31BF4N2O4 B13893282 (4S,5S)-1,3-Bis(2,6-dimethoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate

(4S,5S)-1,3-Bis(2,6-dimethoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate

Cat. No.: B13893282
M. Wt: 582.4 g/mol
InChI Key: XNZNCRBIMWALRS-UHFFFAOYSA-N
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Description

(4S,5S)-1,3-Bis(2,6-dimethoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dihydroimidazolium core with two dimethoxyphenyl and two diphenyl substituents, making it an interesting subject for research in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-1,3-Bis(2,6-dimethoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate typically involves a multi-step process. One common method includes the condensation of 2,6-dimethoxybenzaldehyde with benzil in the presence of ammonium acetate, followed by cyclization to form the imidazolium core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-1,3-Bis(2,6-dimethoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

(4S,5S)-1,3-Bis(2,6-dimethoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate has several applications in scientific research:

Mechanism of Action

The mechanism by which (4S,5S)-1,3-Bis(2,6-dimethoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and nucleic acids. The compound’s structure allows it to form stable complexes with these targets, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4S,5S)-1,3-Bis(2,6-dimethoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate stands out due to its unique combination of phenyl and methoxy substituents, which confer distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C31H31BF4N2O4

Molecular Weight

582.4 g/mol

IUPAC Name

1,3-bis(2,6-dimethoxyphenyl)-4,5-diphenyl-4,5-dihydroimidazol-1-ium;tetrafluoroborate

InChI

InChI=1S/C31H31N2O4.BF4/c1-34-24-17-11-18-25(35-2)30(24)32-21-33(31-26(36-3)19-12-20-27(31)37-4)29(23-15-9-6-10-16-23)28(32)22-13-7-5-8-14-22;2-1(3,4)5/h5-21,28-29H,1-4H3;/q+1;-1

InChI Key

XNZNCRBIMWALRS-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.COC1=C(C(=CC=C1)OC)N2C=[N+](C(C2C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC=C5OC)OC

Origin of Product

United States

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